molecular formula C27H19N3O2S B2697261 N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE CAS No. 900633-69-4

N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B2697261
CAS No.: 900633-69-4
M. Wt: 449.53
InChI Key: UGZBLEJEPMRJSI-UHFFFAOYSA-N
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Description

The compound “N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide” is a complex organic molecule that contains several functional groups. These include a thiazolo[5,4-b]pyridine ring, a xanthene ring, and a carboxamide group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems. The thiazolo[5,4-b]pyridine ring and the xanthene ring are both aromatic systems, which means they are likely to be planar and contribute to the overall stability of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Synthesis and Derivative Formation

Research has been conducted on the synthesis of various derivatives from thiazolo[5,4-b]pyridinyl compounds, which are structurally related to N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide. These studies involve the creation of new compounds with potential biological activities by modifying the core structure in several ways.

  • Synthesis of Tetrahydropyrimidine and Thiazolo Derivatives : Fadda et al. (2013) explored the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo derivatives, showcasing methods that could be applicable to the synthesis of related compounds, including N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide (Fadda, Bondock, Khalil, & Tawfik, 2013).

  • Thiazole Synthesis via Chemoselective Thionation-Cyclization : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2,4,5-trisubstituted thiazoles, indicating a potential pathway for generating thiazolo[5,4-b]pyridinyl derivatives (Kumar, Parameshwarappa, & Ila, 2013).

Biological Activity

Several studies have evaluated the biological activities of compounds with thiazolo[5,4-b]pyridinyl or related structures, suggesting areas of application for N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide in cancer treatment, antimicrobial agents, and more.

  • Anticancer Activity : Cai et al. (2016) synthesized and evaluated novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives for their anticancer activity against various cell lines, indicating the potential anticancer applications of related compounds (Cai, Liu, Li, Wei-li, Liu, & Sun, 2016).

  • Antimicrobial Activity : Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and tested them against various microbial strains, including M. tuberculosis, highlighting the antimicrobial potential of thiazolo[5,4-b]pyridinyl derivatives (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).

Future Directions

The future research directions for this compound would depend on its intended use. If it has been synthesized as part of a drug discovery program, future studies might focus on testing its biological activity, optimizing its structure for better activity or selectivity, and assessing its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O2S/c1-16-12-13-17(26-30-20-9-6-14-28-27(20)33-26)15-21(16)29-25(31)24-18-7-2-4-10-22(18)32-23-11-5-3-8-19(23)24/h2-15,24H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBLEJEPMRJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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